molecular formula C7H7NO4 B14097682 3-(Furan-2-yl)-2-nitroprop-2-en-1-ol CAS No. 905564-20-7

3-(Furan-2-yl)-2-nitroprop-2-en-1-ol

Cat. No.: B14097682
CAS No.: 905564-20-7
M. Wt: 169.13 g/mol
InChI Key: DFUHMESDUZWXEH-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-2-nitroprop-2-en-1-ol is an organic compound characterized by a furan ring substituted with a nitro group and a hydroxyl group on a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-2-nitroprop-2-en-1-ol typically involves the nitration of furan derivatives followed by the introduction of a hydroxyl group. One common method involves the reaction of furan with nitromethane in the presence of a base, followed by oxidation to introduce the nitro group. The final step involves the addition of a hydroxyl group to the propene chain .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-2-nitroprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-2-yl)-2-nitroprop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-nitroprop-2-en-1-ol involves its interaction with biological molecules through its nitro and hydroxyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydroxyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)propanoic acid: Similar structure but lacks the nitro and hydroxyl groups.

    2-Nitrofuran: Contains a nitro group on the furan ring but lacks the propene chain.

    Furan-2-carboxylic acid: Contains a carboxyl group instead of a nitro group.

Uniqueness

3-(Furan-2-yl)-2-nitroprop-2-en-1-ol is unique due to the presence of both nitro and hydroxyl groups on the propene chain, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

905564-20-7

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

3-(furan-2-yl)-2-nitroprop-2-en-1-ol

InChI

InChI=1S/C7H7NO4/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4,9H,5H2

InChI Key

DFUHMESDUZWXEH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=C(CO)[N+](=O)[O-]

Origin of Product

United States

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